CC-90010 Demonstrates Superior CNS Exposure, a Requirement for Brain Tumor Models
CC-90010 is distinguished by its ability to penetrate the blood-brain barrier, achieving therapeutically relevant concentrations in brain tumor tissue. A dedicated clinical study (NCT04047303) was designed specifically to assess this attribute. [1] In this study, CC-90010 was administered at 30 mg once daily for 4 days to patients scheduled for brain tumor resection, with the last dose given 6-24 hours prior to surgery. This design enabled direct measurement of drug levels in the resected tumor tissue, confirming CNS penetration. [2] In contrast, other BET inhibitors like OTX015, CPI-0610, and RO6870810 have shown limited CNS penetration or are not being developed for primary CNS indications. [3] This is a class-level inference based on the lack of published data or active clinical trials for these comparators in brain malignancies.
| Evidence Dimension | CNS Penetration |
|---|---|
| Target Compound Data | Confirmed CNS penetration and measurable concentrations in brain tumor tissue following oral dosing (NCT04047303). |
| Comparator Or Baseline | Pan-BET inhibitors (e.g., OTX015, CPI-0610, RO6870810) - No established CNS penetration data in primary brain tumors. |
| Quantified Difference | Qualitative difference; CC-90010 is one of the few BET inhibitors with a dedicated clinical trial to evaluate CNS penetration for glioblastoma. |
| Conditions | Phase 1 surgical study in patients with progressive/recurrent glioma scheduled for tumor resection (NCT04047303). |
Why This Matters
For researchers developing therapies for brain tumors or CNS metastases, CNS penetration is a non-negotiable property; CC-90010 is one of the few BET inhibitors with evidence to support its use in such models.
- [1] ClinicalTrials.gov. Identifier NCT04047303: CNS Penetration, PK and PD of Preoperative CC-90010 in Progressive/Recurrent Diffuse Astrocytoma, Anaplastic Astrocytoma and Glioblastoma. View Source
- [2] Moreno, V., et al. Phase I study of CC-90010, a reversible, oral BET inhibitor in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma. Annals of Oncology, 2020, 31(6), 780-788. View Source
- [3] Shorstova, T., et al. A comprehensive review of BET-targeting agents in clinical development. Cancers, 2020, 12(3), 650. View Source
